CID 12622056
Overview
Description
This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of CID 12622056 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve the desired product with high efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and quantity of the compound
Chemical Reactions Analysis
CID 12622056 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions involving reducing agents can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
CID 12622056 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new chemical compounds and materials.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of CID 12622056 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 12622056 can be compared with other similar compounds to highlight its uniqueness:
Properties
InChI |
InChI=1S/N2O/c1-2-3/i1+1,2+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLMRYTRLFLPF-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N-]=[15N+]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504645 | |
Record name | Oxo(~15~N_2_)-1lambda~5~-diazyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.000 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20621-02-7 | |
Record name | Oxo(~15~N_2_)-1lambda~5~-diazyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20621-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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